molecular formula C17H19ClN2O2S B2597707 (E)-N'-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide CAS No. 1086269-87-5

(E)-N'-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide

Cat. No.: B2597707
CAS No.: 1086269-87-5
M. Wt: 350.86
InChI Key: PZHWTJPTJXPFBN-HTXNQAPBSA-N
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Description

The compound “(E)-N’-((4-chlorophenyl)sulfonyl)-N,N-diethylbenzimidamide” is a benzimidamide derivative with a sulfonyl group attached to a 4-chlorophenyl moiety . Benzimidamides are a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidamide core, a sulfonyl group, and a 4-chlorophenyl moiety . The exact structure would need to be confirmed by techniques such as NMR and X-ray crystallography.


Chemical Reactions Analysis

The sulfonyl group in the compound could potentially undergo various reactions . For example, sulfonyl groups can be reduced to sulfides with certain reducing agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonyl group could influence its solubility and reactivity .

Scientific Research Applications

Catalytic Applications

Palladium Catalysts for Suzuki-Miyaura Cross-Coupling Reactions : A study explored new palladium (II) complexes with sulfonate-functionalized N-heterocyclic carbene ligands for their catalytic activities in Suzuki−Miyaura cross-coupling reactions. These complexes showed high catalytic efficiency in water and alcohol/water mixtures, offering environmentally friendly alternatives for organic synthesis (Godoy et al., 2011).

Antiviral Activity

Synthesis and Antiviral Activity of Thiadiazole Sulfonamides : Another research synthesized new sulfonamide derivatives starting from 4-chlorobenzoic acid, leading to compounds with potential anti-tobacco mosaic virus activity. This demonstrates the sulfonamide scaffold's relevance in developing antiviral agents (Chen et al., 2010).

Material Science

Polybenzimidazoles with Sulfophenylsulfonyl Groups for Proton Exchange Membranes : Polybenzimidazoles modified with sulfophenylsulfonyl pendant groups were prepared for potential use in fuel cell applications. These materials exhibited excellent solubility, thermal stability, and potential for proton exchange membranes, highlighting the utility of sulfonamide derivatives in advanced material science (Tan et al., 2010).

Pharmaceutical Research

Carbonic Anhydrase Inhibitors for Cancer Therapy : Research into carbonic anhydrase inhibitors has identified sulfonamide derivatives as potent inhibitors of the tumor-associated isozyme CA IX. Such findings underscore the potential for sulfonamide derivatives in designing novel antitumor agents (Ilies et al., 2003).

Antioxidant and Anticholinesterase Activities

Sulfonyl Hydrazones with Medicinal Chemistry Potential : A study on sulfonyl hydrazone derivatives showed significant antioxidant and anticholinesterase activities, suggesting their usefulness in pharmaceutical applications. This research highlights the medicinal chemistry importance of sulfonyl groups in drug design (Karaman et al., 2016).

Future Directions

Future research could involve synthesizing this compound and studying its potential biological activities. For example, it could be tested for antimicrobial activity, given the known activities of other benzimidamide derivatives .

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N,N-diethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-3-20(4-2)17(14-8-6-5-7-9-14)19-23(21,22)16-12-10-15(18)11-13-16/h5-13H,3-4H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHWTJPTJXPFBN-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N/S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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